3-{[4-(2-Ethoxyphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid
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Overview
Description
3-{[4-(2-Ethoxyphenyl)piperazin-1-yl]carbonyl}bicyclo[222]octane-2-carboxylic acid is a complex organic compound that features a bicyclo[222]octane core structure
Preparation Methods
The synthesis of 3-{[4-(2-Ethoxyphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid typically involves multi-step organic reactions. The key steps include the formation of the bicyclo[2.2.2]octane core, followed by the introduction of the piperazine moiety and the ethoxyphenyl group. Reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ethoxyphenyl group.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pH conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-{[4-(2-Ethoxyphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting neurological receptors.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(2-Ethoxyphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets, such as G-protein-coupled receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades that result in changes in cellular function .
Comparison with Similar Compounds
Similar compounds include:
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine moiety and are studied for their therapeutic potential.
4-Phenylpiperazin-1-yl derivatives: These compounds are known for their activity as acetylcholinesterase inhibitors.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds have shown antibacterial activity and are used in medicinal chemistry research.
The uniqueness of 3-{[4-(2-Ethoxyphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid lies in its bicyclo[2.2.2]octane core, which provides a rigid and stable framework that can enhance its binding affinity and specificity for certain biological targets .
Properties
IUPAC Name |
3-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c1-2-28-18-6-4-3-5-17(18)23-11-13-24(14-12-23)21(25)19-15-7-9-16(10-8-15)20(19)22(26)27/h3-6,15-16,19-20H,2,7-14H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLONXHAASRIKPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3C4CCC(C3C(=O)O)CC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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